2-Bromoaniline;2,4,6-trinitrophenol
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Overview
Description
2-Bromoaniline and 2,4,6-trinitrophenol are two distinct chemical compounds with significant applications in various fields. 2-Bromoaniline is an aromatic amine with a bromine atom attached to the benzene ring, while 2,4,6-trinitrophenol, also known as picric acid, is a nitroaromatic compound with three nitro groups attached to the benzene ring. Both compounds are used in organic synthesis, pharmaceuticals, and industrial applications.
Preparation Methods
2-Bromoaniline
2-Bromoaniline can be synthesized through the bromination of aniline. The process involves the reaction of aniline with bromine in the presence of a solvent such as acetic acid or dilute hydrochloric acid. The reaction proceeds via electrophilic aromatic substitution, where the bromine atoms replace hydrogen atoms on the benzene ring, resulting in the formation of 2-bromoaniline .
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol is typically synthesized through the nitration of phenol. The process involves the reaction of phenol with a mixture of concentrated nitric acid and sulfuric acid. The nitration reaction introduces nitro groups at the ortho and para positions of the benzene ring, resulting in the formation of 2,4,6-trinitrophenol .
Chemical Reactions Analysis
2-Bromoaniline
2-Bromoaniline undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Electrophilic substitution: The amino group on the benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and reduction: 2-Bromoaniline can be oxidized to form corresponding nitro compounds or reduced to form aniline derivatives.
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas and a catalyst.
Nucleophilic substitution: The nitro groups can be replaced by other nucleophiles, such as hydroxide or amine groups.
Electrophilic substitution: The phenolic hydroxyl group can undergo electrophilic substitution reactions, such as alkylation and acylation.
Scientific Research Applications
2-Bromoaniline
2-Bromoaniline is widely used as a precursor in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used in the preparation of brominated flame retardants and as an intermediate in the synthesis of other brominated compounds .
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol has several applications in scientific research, including:
Explosives: It is used as a high explosive due to its high energy content and stability.
Dyes and pigments: It is used in the production of yellow dyes and pigments.
Antiseptics: It has antiseptic properties and is used in the formulation of antiseptic solutions.
Analytical chemistry: It is used as a reagent in various analytical techniques, including colorimetric assays and titrations.
Mechanism of Action
2-Bromoaniline
The mechanism of action of 2-bromoaniline involves its interaction with various molecular targets, including enzymes and receptors. The bromine atom and amino group on the benzene ring can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function .
2,4,6-Trinitrophenol
The mechanism of action of 2,4,6-trinitrophenol involves its ability to uncouple oxidative phosphorylation in mitochondria. It disrupts the proton gradient across the mitochondrial membrane, leading to a decrease in ATP production and an increase in heat production. This property makes it useful as a metabolic stimulant and in biochemical studies of oxidative processes .
Comparison with Similar Compounds
2-Bromoaniline
Similar compounds to 2-bromoaniline include:
2-Chloroaniline: Similar structure with a chlorine atom instead of a bromine atom.
2-Iodoaniline: Similar structure with an iodine atom instead of a bromine atom.
2-Fluoroaniline: Similar structure with a fluorine atom instead of a bromine atom.
2,4,6-Trinitrophenol
Similar compounds to 2,4,6-trinitrophenol include:
2,4-Dinitrophenol: Similar structure with two nitro groups instead of three.
2,4,6-Trinitrotoluene: Similar structure with a methyl group instead of a hydroxyl group.
2,4,6-Trinitroaniline: Similar structure with an amino group instead of a hydroxyl group.
Properties
CAS No. |
61799-55-1 |
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Molecular Formula |
C18H15Br2N5O7 |
Molecular Weight |
573.1 g/mol |
IUPAC Name |
2-bromoaniline;2,4,6-trinitrophenol |
InChI |
InChI=1S/2C6H6BrN.C6H3N3O7/c2*7-5-3-1-2-4-6(5)8;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2*1-4H,8H2;1-2,10H |
InChI Key |
VWQRMPYVBYYRGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)Br.C1=CC=C(C(=C1)N)Br.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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